molecular formula C22H21N3O3 B2848599 2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide CAS No. 1164553-59-6

2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide

Cat. No.: B2848599
CAS No.: 1164553-59-6
M. Wt: 375.428
InChI Key: BECVXQWUNWUMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide” is a complex organic molecule. Due to an extensive hydrogen bonding network, the molecules are arranged in a spiral manner in the unit cell and packing of the molecule is parallel to the longest x-axis .


Synthesis Analysis

The synthesis of this compound involves several steps. The first stage involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . The compound 2-Cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide then reacts with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. The acetamide group is inclined to the furan ring by 66.5 (1) degrees. The dihedral angle between the furan ring and the benzene ring is 66.8 (1) degrees . In the crystal, molecules are linked by pairs of N—H N hydrogen bonds, forming inversion dimers with an R 2 2(12) ring motif .


Chemical Reactions Analysis

The compound undergoes several chemical reactions during its synthesis. For instance, it reacts with aryl isothiocyanates in the first stage of synthesis . It also reacts with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .


Physical and Chemical Properties Analysis

The compound has a melting point of over 250°C . It is a yellow powder with a yield of 74% .

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-11-17(16(2)25(15)19-6-8-20(27-3)9-7-19)12-18(13-23)22(26)24-14-21-5-4-10-28-21/h4-12H,14H2,1-3H3,(H,24,26)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECVXQWUNWUMBC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(\C#N)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.